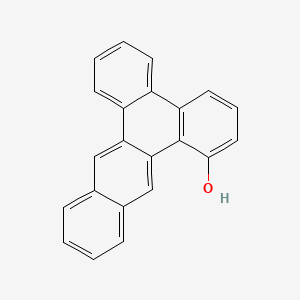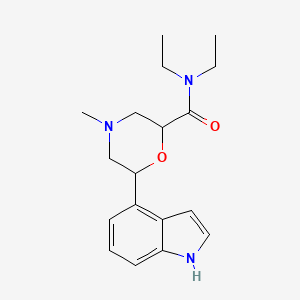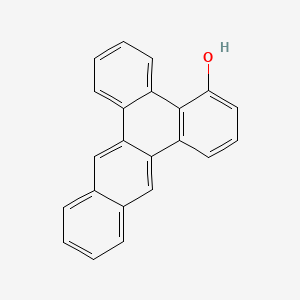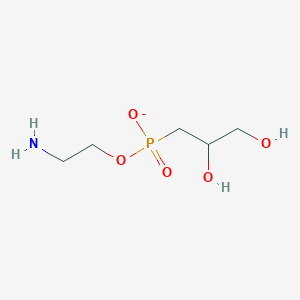
1-Hydroxydibenz(a,c)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxydibenz(a,c)anthracene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H14O. This compound is characterized by its complex structure, consisting of multiple fused benzene rings with a hydroxyl group attached. It is a derivative of dibenz(a,c)anthracene, which is known for its interesting photophysical and photochemical properties .
Preparation Methods
The synthesis of 1-Hydroxydibenz(a,c)anthracene can be achieved through several methods. One common approach involves the oxidation of dibenz(a,c)anthracene using reagents such as potassium permanganate or chromium trioxide.
Industrial production methods for this compound are less common due to its specialized applications. laboratory-scale synthesis often employs Friedel-Crafts reactions, Elbs reactions, and aromatic cyclodehydration techniques .
Chemical Reactions Analysis
1-Hydroxydibenz(a,c)anthracene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones using oxidizing agents like potassium dichromate.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming dibenz(a,c)anthracene.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the aromatic rings.
Major products formed from these reactions include quinones, reduced hydrocarbons, and various substituted derivatives.
Scientific Research Applications
1-Hydroxydibenz(a,c)anthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research has shown that PAHs, including this compound, can interact with biological systems, making them useful in toxicological studies.
Medicine: While not commonly used in clinical settings, this compound’s interactions with DNA and proteins are of interest in cancer research.
Mechanism of Action
The mechanism by which 1-Hydroxydibenz(a,c)anthracene exerts its effects involves its ability to intercalate into DNA, disrupting normal cellular processes. This intercalation can lead to mutations and other genetic alterations. The compound can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components .
Comparison with Similar Compounds
1-Hydroxydibenz(a,c)anthracene can be compared to other PAHs such as:
Dibenz(a,h)anthracene: Another PAH with similar structural features but different biological activities.
Anthracene: A simpler PAH with three fused benzene rings, lacking the hydroxyl group.
Benzo(a)pyrene: A well-known carcinogenic PAH with five fused benzene rings
The uniqueness of this compound lies in its specific hydroxylation, which imparts distinct chemical and biological properties.
Properties
CAS No. |
115165-01-0 |
|---|---|
Molecular Formula |
C22H14O |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
benzo[n]triphenylen-8-ol |
InChI |
InChI=1S/C22H14O/c23-21-11-5-10-18-16-8-3-4-9-17(16)19-12-14-6-1-2-7-15(14)13-20(19)22(18)21/h1-13,23H |
InChI Key |
DTCDZJFAHXOXHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C5=C3C(=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]](/img/structure/B14304420.png)


![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
![1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one](/img/structure/B14304449.png)
![2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid](/img/structure/B14304456.png)
![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)
![Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate](/img/structure/B14304463.png)
![N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea](/img/structure/B14304468.png)
![5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14304470.png)
![N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14304477.png)

![2,6-Bis{[4-(pyrrolidin-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14304484.png)
